1-Bromo-5-chloro-2-methoxy-4-nitrobenzene

Description

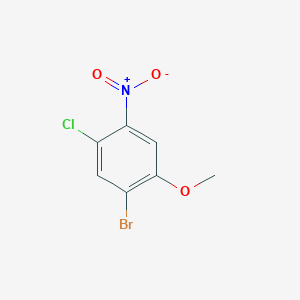

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), chlorine (position 5), methoxy (position 2), and nitro (position 4) groups. Its molecular formula is C₇H₅BrClNO₃, with a molecular weight of 283.48 g/mol.

Properties

IUPAC Name |

1-bromo-5-chloro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEQRXSAUSSJRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. One common method includes:

Nitration: Introducing a nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.

Bromination: Adding a bromine atom to the ring through electrophilic aromatic substitution using bromine in the presence of a catalyst like iron(III) bromide.

Chlorination: Introducing a chlorine atom using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Methoxylation: Adding a methoxy group via a nucleophilic substitution reaction using methanol and a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group directs new substituents to the meta position.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Common reagents include bromine, chlorine, nitric acid, sulfuric acid, and methanol. Major products depend on the specific reaction conditions but can include various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique substituent pattern.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene involves its interactions with various molecular targets. The electron-withdrawing nitro group and halogens influence the reactivity of the benzene ring, making it a versatile intermediate in electrophilic and nucleophilic reactions. The methoxy group can donate electrons through resonance, affecting the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene | C₇H₅BrClNO₃ | 1-Br, 5-Cl, 2-OCH₃, 4-NO₂ | 283.48 | Balanced electronic effects; methoxy enhances solubility in polar solvents. |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C₆H₂BrClFNO₂ | 5-Br, 1-Cl, 2-F, 3-NO₂ | 254.44 | Fluorine’s strong electron-withdrawing effect increases electrophilicity. |

| 4-Bromo-1-chloro-2-nitrobenzene | C₆H₃BrClNO₂ | 4-Br, 1-Cl, 2-NO₂ | 237.45 | Lacks methoxy; reduced solubility and steric hindrance. |

| 1-Bromo-3-chloro-5-nitrobenzene | C₆H₃BrClNO₂ | 1-Br, 3-Cl, 5-NO₂ | 236.45 | Nitro at meta-position alters resonance stabilization. |

| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C₇H₅BrFNO₂ | 1-Br, 4-F, 2-CH₃, 5-NO₂ | 234.02 | Methyl group introduces steric hindrance; fluorine enhances polarity. |

Reactivity and Stability

- Electrophilic Substitution : The methoxy group in 1-bromo-5-chloro-2-methoxy-4-nitrobenzene activates the ring at the ortho/para positions, but the electron-withdrawing nitro and halogens deactivate it, creating competing effects. In contrast, 5-bromo-1-chloro-2-fluoro-3-nitrobenzene () lacks methoxy, leading to lower reactivity in nucleophilic substitutions .

- Nitro Group Position : Nitro at position 4 (target compound) vs. 3 () alters resonance interactions. Meta-nitro groups (e.g., 1-bromo-3-chloro-5-nitrobenzene, ) reduce conjugation with halogens compared to para-nitro derivatives .

Physical Properties

- Solubility: The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-methoxy analogs like 4-bromo-1-chloro-2-nitrobenzene (), which is more lipophilic .

- Melting Points : Halogen and nitro groups increase melting points due to strong intermolecular forces. For example, 1,5-dibromo-2,4-dimethoxybenzene () exhibits a high melting point (∼150°C) due to halogen bonding and π-stacking, a trend likely shared by the target compound .

Biological Activity

1-Bromo-5-chloro-2-methoxy-4-nitrobenzene is an aromatic compound with significant potential in various biological applications. Its unique structural features, including the presence of bromine, chlorine, methoxy, and nitro groups, contribute to its reactivity and biological activity. This article explores its synthesis, mechanisms of action, and biological activities supported by case studies and research findings.

Synthesis

The synthesis of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene typically involves a multi-step process starting from benzene derivatives. Key steps include:

- Nitration : Introduction of a nitro group using concentrated nitric and sulfuric acids.

- Bromination : Electrophilic aromatic substitution with bromine in the presence of a catalyst.

- Chlorination : Addition of chlorine using chlorine gas or chlorinating agents.

- Methoxylation : Nucleophilic substitution reaction with methanol and a base.

These methods are optimized for both laboratory synthesis and industrial production to ensure high yields and purity .

The biological activity of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene can be attributed to its interactions with various molecular targets. The electron-withdrawing nitro group enhances its electrophilicity, while the methoxy group can stabilize the compound through resonance. This unique combination allows it to participate in both electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis .

Antibacterial Activity

Research has indicated that compounds similar to 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene exhibit significant antibacterial properties. For instance, derivatives containing nitro groups have shown activity against various strains including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies indicate that related nitro-substituted compounds can induce apoptosis in cancer cell lines, with IC50 values ranging from 7 to 20 µM for various derivatives targeting specific cancer pathways . The mechanism often involves the inhibition of cell proliferation and induction of cell cycle arrest.

Anti-inflammatory Activity

In addition to antibacterial and anticancer properties, compounds similar to 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α . These findings suggest potential applications in treating inflammatory diseases.

Comparative Analysis

To highlight the unique properties of 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Bromo-4-nitrobenzene | Lacks methoxy and chlorine | Moderate antibacterial activity |

| 1-Chloro-2-methoxy-4-nitrobenzene | Lacks bromine | Reduced reactivity |

| 1-Methoxy-2-chloro-4-nitrobenzene | Different substitution pattern | Varies in chemical behavior |

This table illustrates how the unique combination of substituents in 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene enhances its biological activity compared to related compounds.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antibacterial Studies : A study demonstrated that nitro-substituted aromatic compounds exhibited significant antibacterial activity against multi-drug resistant strains, suggesting potential therapeutic applications .

- Cancer Research : Research on related compounds showed promising results in inhibiting tumor growth in vitro, indicating that modifications in substituents can enhance efficacy against specific cancer types .

- Inflammation Models : In vivo studies revealed that certain derivatives significantly reduced inflammation markers in animal models, further supporting their potential as anti-inflammatory agents .

Q & A

Q. What are the key synthetic routes for preparing 1-Bromo-5-chloro-2-methoxy-4-nitrobenzene?

The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Nitration : Introduce the nitro group at the para position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

- Halogenation : Bromination and chlorination via electrophilic substitution, using catalysts like FeBr₃ or AlCl₃ .

- Methoxy introduction : Use Williamson ether synthesis or nucleophilic aromatic substitution with methoxide ions under anhydrous conditions . Key validation : Monitor intermediates via TLC and confirm final product purity (>97%) via GC/HPLC .

Q. How can I characterize the purity and structure of this compound?

- Purity analysis : Use GC (for volatile derivatives) or HPLC (for non-volatile fractions) with UV detection at 254 nm .

- Structural confirmation :

- NMR : ¹H and ¹³C NMR to identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group deshields adjacent protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 295.4 for C₇H₄BrClNO₃) .

Q. What are the primary reactivity patterns of this compound?

The electron-withdrawing nitro and halogen groups direct further electrophilic substitutions to meta positions. Example reactions:

- Nucleophilic aromatic substitution : Replace bromine with amines or alkoxides under high-temperature conditions .

- Cross-coupling : Suzuki-Miyaura coupling using Pd catalysts to introduce aryl/alkyl groups at the bromine site . Caution : Nitro groups may reduce under catalytic hydrogenation, requiring alternative strategies .

Advanced Research Questions

Q. How can I resolve contradictions in spectral data between computational models and experimental results?

- Case study : Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing. Compare experimental data (e.g., DMSO-d₆ vs. CDCl₃) with DFT calculations (B3LYP/6-31G* level) .

- Validation : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and substituent orientations .

Q. What strategies optimize regioselectivity in further functionalization?

- Directed ortho-metalation : Use methoxy groups as directing agents for lithiation, enabling selective introduction of substituents at the ortho position .

- Protecting groups : Temporarily protect the nitro group (e.g., reduction to amine and re-oxidation post-reaction) to avoid undesired side reactions . Example : Chlorine at position 5 stabilizes intermediates in SNAr reactions, enhancing reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.